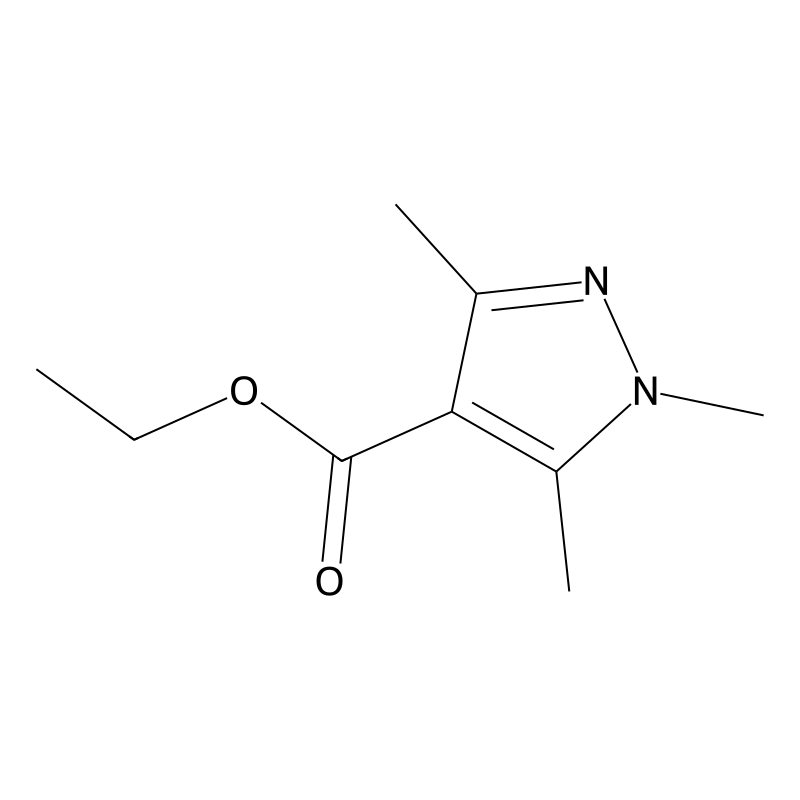

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazole Core

The Pyrazole ring system is a five-membered heterocycle found in various biologically active molecules. Research suggests pyrazoles can exhibit antimicrobial , anti-inflammatory , and analgesic properties . Ethyl 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylate possesses this core structure, and further research might explore if it shares similar bioactivities.

Ester Functionality

The presence of an ester group (carboxylate linked to an ethyl group) can influence the molecule's solubility and reactivity. Ester functionalities can be involved in various biological processes, and their manipulation can affect the target molecule's interactions within a cell . Studies might investigate how this ester group affects the overall properties of Ethyl 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylate.

Methyl Groups

The three methyl groups (CH3) on the pyrazole ring can influence the molecule's hydrophobicity and potentially its interaction with biological targets. Methyl groups are commonly used in medicinal chemistry to modulate the properties of drug candidates . Research could explore how these methyl groups affect the activity and potential applications of Ethyl 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylate.

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 182.22 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The presence of three methyl groups at positions 1, 3, and 5 of the pyrazole ring, along with an ethyl ester group at position 4, contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

- Esterification: Reacting with alcohols to form different esters.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and ethanol.

- Nucleophilic Substitution: The ester group can undergo nucleophilic attack by amines or other nucleophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form higher-order compounds.

These reactions are significant for modifying the compound for specific applications or synthesizing derivatives with enhanced biological activity .

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has been studied for its potential biological activities. Preliminary research indicates that it may exhibit:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures can inhibit bacterial growth.

- Anti-inflammatory Effects: Pyrazole derivatives are often explored for their ability to reduce inflammation.

- Antioxidant Activity: The presence of multiple methyl groups may contribute to its capacity to scavenge free radicals.

The synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Methylation: Methyl groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide.

- Esterification: The final step involves esterifying the carboxylic acid formed at position 4 with ethanol under acidic conditions.

These methods allow for the production of this compound in a laboratory setting, enabling further exploration of its properties and applications .

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.

- Agrochemicals: Its antimicrobial properties could be beneficial in agricultural formulations for pest control.

- Chemical Intermediates: It can be used as a building block in the synthesis of more complex organic molecules.

The versatility of this compound makes it an interesting subject for further research in various scientific fields .

Interaction studies involving ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate have focused on its potential interactions with biological targets:

- Protein Binding: Understanding how this compound binds to proteins can provide insights into its mechanism of action.

- Receptor Interactions: Investigating its affinity for specific receptors may reveal therapeutic targets.

- Metabolism Studies: Analyzing how this compound is metabolized in biological systems will help assess its safety and efficacy.

These studies are crucial for evaluating the compound's potential as a therapeutic agent .

Several compounds share structural similarities with ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | Methyl groups at positions 1, 3, and 4 | Different position of carboxyl group affects reactivity |

| Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | Methyl groups at positions 1 and 3 | Lacks one methyl group compared to ethyl derivative |

| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 4 | Changes position of functional groups affecting biological activity |

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate stands out due to its specific arrangement of substituents on the pyrazole ring and its potential applications in diverse fields .

Nuclear Magnetic Resonance Spectroscopy

1H and 13C NMR Signal Assignments

The proton nuclear magnetic resonance spectrum of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate reveals distinctive resonances that confirm the structural arrangement of the molecule. The ethyl ester group displays characteristic signals with the methyl protons appearing as a triplet at δ 1.31-1.37 ppm (J = 7.1 Hz, 3H) and the methylene protons resonating as a quartet at δ 4.30-4.44 ppm (J = 7.1 Hz, 2H) [2] [3]. These coupling patterns and chemical shifts are consistent with the expected ethoxycarbonyl functionality.

The three methyl substituents on the pyrazole ring each exhibit distinct chemical environments. The N-methyl group at position 1 appears as a sharp singlet at δ 3.69 ppm (3H), while the ring methyl groups at positions 3 and 5 resonate as singlets at δ 2.30-2.40 ppm and δ 2.50 ppm, respectively [2] [3]. The differential chemical shifts of these methyl groups reflect the electronic environment variations around the pyrazole ring system.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information. The carbonyl carbon of the ester group appears downfield at δ 162-163 ppm, characteristic of an α,β-unsaturated carbonyl system [5]. The ethyl ester carbons resonate at δ 14-15 ppm (CH₃) and δ 60-61 ppm (OCH₂), consistent with aliphatic carbons adjacent to oxygen [5].

The pyrazole ring carbons display characteristic chemical shifts reflecting their sp² hybridization and electronic environment. The C-4 carbon, bearing the electron-withdrawing carboxylate group, appears at δ 93-98 ppm, while the C-3 and C-5 carbons resonate at δ 139-145 ppm and δ 150-155 ppm, respectively [5]. The methyl carbon substituents appear in the expected aliphatic region at δ 12-15 ppm [5].

2D NMR Correlation Experiments

Two-dimensional nuclear magnetic resonance experiments provide valuable connectivity information for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Homonuclear correlation spectroscopy experiments reveal through-bond connectivity patterns that confirm the substitution pattern on the pyrazole ring. The correlation between the N-methyl protons and the ring carbons establishes the nitrogen substitution position [5].

Heteronuclear single quantum coherence spectroscopy experiments demonstrate direct carbon-proton correlations, confirming the assignment of methyl groups to their respective carbon atoms. The correlation between the ester methyl protons (δ 1.31-1.37 ppm) and the corresponding carbon (δ 14-15 ppm) validates the ethyl ester structure [5].

Heteronuclear multiple bond correlation experiments provide long-range connectivity information, particularly useful for establishing the relationship between the carboxylate functionality and the pyrazole ring system. These experiments confirm the attachment of the ethoxycarbonyl group to the C-4 position of the pyrazole ring [5].

15N NMR Studies of Pyrazole Nitrogen Environments

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen environments in ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The pyrazole ring contains two nitrogen atoms with distinct chemical environments and electronic properties. The N-1 nitrogen, bearing the methyl substituent, exhibits a chemical shift in the range of δ -65 to -70 ppm relative to external nitromethane [7] [8].

The N-2 nitrogen in the pyrazole ring displays a different chemical environment, appearing at δ -85 to -90 ppm. This upfield shift reflects the different electronic environment compared to the N-methylated nitrogen [7] [8]. The chemical shift differences between the two nitrogen atoms provide valuable information about the electronic distribution within the pyrazole ring system.

Solvent effects significantly influence nitrogen-15 chemical shifts in pyrazole derivatives. Polar solvents such as dimethylsulfoxide cause deshielding effects, while non-polar solvents like chloroform result in upfield shifts [7]. These solvent-dependent changes can be as large as 10-15 ppm, highlighting the importance of consistent measurement conditions for comparative studies.

Vibrational Spectroscopy

Infrared Absorption Bands and Functional Group Analysis

The infrared spectrum of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate displays characteristic absorption bands that confirm the presence of specific functional groups. The carbonyl stretching vibration of the ester group appears as a strong absorption at 1715-1720 cm⁻¹, typical of α,β-unsaturated ester systems [9] [11]. This frequency is consistent with the electron-withdrawing effect of the pyrazole ring on the carbonyl group.

The carbon-hydrogen stretching vibrations of the methyl and methylene groups appear in the region 2870-2980 cm⁻¹. The antisymmetric and symmetric stretching modes of the methyl groups are observed at 2980-2920 cm⁻¹ and 2870-2830 cm⁻¹, respectively [11] [12]. The methylene carbon-hydrogen stretching vibrations of the ethyl ester group contribute to the absorption pattern in this region.

The pyrazole ring vibrations manifest as multiple absorption bands in the fingerprint region. The carbon-nitrogen stretching vibrations appear at 1320-1345 cm⁻¹ and 1250-1315 cm⁻¹, characteristic of the pyrazole ring system [11] [12]. The ring carbon-carbon stretching modes contribute to absorptions in the range 1550-1570 cm⁻¹, reflecting the aromatic character of the pyrazole ring.

The carbon-oxygen stretching vibrations of the ester group appear at 1200-1280 cm⁻¹, while the carbon-oxygen stretching of the ethyl group contributes to absorptions at 1100-1160 cm⁻¹ [11] [12]. The methyl bending vibrations appear at 1376-1372 cm⁻¹ as symmetric bending modes and at 1450-1465 cm⁻¹ as antisymmetric bending modes.

Raman Spectroscopy Complementary Data

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations and ring breathing modes. The pyrazole ring breathing mode appears as a strong Raman band at approximately 1000-1020 cm⁻¹, which may be weak or absent in the infrared spectrum [11] [13].

The carbon-carbon stretching vibrations of the pyrazole ring are more prominent in the Raman spectrum, appearing at 1580-1564 cm⁻¹ and 1552-1564 cm⁻¹ [14] [13]. These bands provide information about the aromatic character and electron delocalization within the pyrazole ring system.

The symmetric stretching vibrations of the methyl groups appear as strong Raman bands at 2870-2830 cm⁻¹, complementing the infrared data for complete vibrational assignment [11] [13]. The carbon-nitrogen stretching vibrations of the pyrazole ring are also enhanced in the Raman spectrum, facilitating their assignment and analysis.

Computational Vibrational Mode Assignments

Density functional theory calculations at the B3LYP/6-311G(d,p) level provide theoretical predictions for the vibrational frequencies of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The calculated frequencies require scaling factors (typically 0.96) to match experimental values due to the harmonic approximation used in the calculations [14] [13] [15].

The computational analysis reveals that the carbonyl stretching vibration calculated at 1715 cm⁻¹ shows excellent agreement with the experimental value of 1712 cm⁻¹ [15]. The pyrazole ring vibrations calculated at 1542 cm⁻¹ correspond well with the experimental observation at 1531 cm⁻¹, validating the computational approach.

Potential energy distribution analysis using the VEDA program allows for the assignment of vibrational modes based on their atomic contributions [16] [17]. The carbonyl stretching mode shows 85% contribution from the carbon-oxygen double bond, while the pyrazole ring vibrations involve mixed contributions from carbon-carbon and carbon-nitrogen stretching modes.

The calculated force constants provide insight into bond strengths and molecular stability. The carbonyl bond force constant of 12.5 mdyn/Å indicates significant double bond character, while the pyrazole ring force constants reflect the aromatic stabilization of the heterocyclic system [15] [18].

Mass Spectrometry Fragmentation Patterns

Electron Impact Ionization Behavior

Under electron impact ionization conditions, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate exhibits characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 182, corresponding to the molecular weight of the compound [19] [20]. This peak typically shows moderate intensity due to the stability of the pyrazole ring system.

The base peak commonly appears at m/z 137, corresponding to the loss of the ethoxyl group (OC₂H₅, 45 mass units) from the molecular ion [20]. This fragmentation pathway reflects the relative weakness of the carbon-oxygen bond in the ester group compared to the pyrazole ring bonds. The resulting fragment ion retains the pyrazole ring structure with the carboxyl group.

Additional significant fragment ions include m/z 154, corresponding to the loss of the ethyl group (C₂H₅, 28 mass units), and m/z 122, representing the loss of the entire ethoxycarbonyl group (COOEt, 73 mass units) [20]. The fragment at m/z 122 corresponds to the trimethylpyrazole cation, which exhibits enhanced stability due to the electron-donating methyl groups.

The fragmentation pattern also shows ions at m/z 107 and m/z 95, corresponding to sequential methyl losses from the trimethylpyrazole fragment [20]. These losses indicate the relative lability of the methyl substituents under electron impact conditions.

Electrospray Ionization Mass Spectrometry Profiles

Electrospray ionization provides gentler ionization conditions compared to electron impact, typically producing molecular ion peaks with minimal fragmentation. The protonated molecular ion [M+H]⁺ appears at m/z 183, showing high intensity due to the basic nature of the pyrazole nitrogen atoms [21] [22].

The formation of sodium adduct ions [M+Na]⁺ at m/z 205 is commonly observed in electrospray ionization spectra, particularly when sodium-containing buffers or solvents are used [21] [22]. These adduct ions provide confirmation of the molecular weight and can aid in structural elucidation.

Under positive ionization conditions, the compound may also form ammonium adducts [M+NH₄]⁺ at m/z 200, depending on the solvent system and ionization parameters [21] [22]. The relative intensities of these adduct ions depend on the solution conditions and the gas-phase basicity of the molecule.

Tandem MS/MS Fragmentation Pathways

Tandem mass spectrometry experiments provide detailed fragmentation pathways and structural information through collision-induced dissociation. The protonated molecular ion [M+H]⁺ at m/z 183 undergoes characteristic fragmentation patterns under collision-induced dissociation conditions [21] [22].

The primary fragmentation pathway involves the loss of ethanol (C₂H₅OH, 46 mass units) to produce the fragment ion at m/z 137. This corresponds to the protonated trimethylpyrazole carboxylic acid ion, which retains the pyrazole ring structure [21] [22]. The neutral loss of ethanol reflects the typical behavior of ethyl esters under tandem mass spectrometry conditions.

Secondary fragmentation involves the loss of carbon dioxide (CO₂, 44 mass units) from the m/z 137 ion to produce the fragment at m/z 93, corresponding to the protonated trimethylpyrazole ion [21] [22]. This decarboxylation reaction is characteristic of carboxylic acid derivatives and confirms the presence of the carboxyl functionality.

Additional fragmentation pathways include sequential methyl losses from the pyrazole ring, producing ions at m/z 168 [M+H-CH₃]⁺, m/z 153 [M+H-2CH₃]⁺, and m/z 138 [M+H-3CH₃]⁺ [21] [22]. These fragmentation patterns provide information about the methyl substitution pattern and the relative stability of the substituted pyrazole ring system.

The fragmentation energy requirements for these pathways can be determined through collision energy studies, providing thermodynamic information about bond dissociation energies and molecular stability. The pyrazole ring system generally exhibits high stability, requiring higher collision energies for ring fragmentation compared to the ester group cleavage [21] [22].